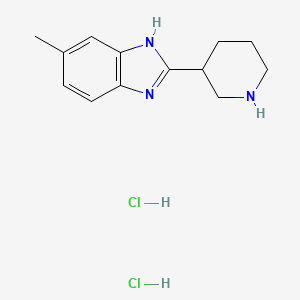

5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Description

Properties

IUPAC Name |

6-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;;/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOSAGBMCWZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:

-

Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid or its derivative to form the benzodiazole core. For instance, 2-nitroaniline can be reduced to 1,2-diaminobenzene, which then reacts with formic acid under acidic conditions to yield the benzodiazole ring.

-

Introduction of the Piperidine Moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction. The benzodiazole intermediate is reacted with 3-chloropiperidine in the presence of a base such as potassium carbonate to form the desired product.

-

Methylation: : The final step involves the methylation of the benzodiazole ring at the 5-position. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

-

Formation of the Dihydrochloride Salt: : The free base of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced benzodiazole derivatives.

Substitution: Halogenated benzodiazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential in treating various diseases due to its interaction with specific biological targets.

Antidepressant Activity

Research indicates that derivatives of benzodiazole compounds exhibit antidepressant-like effects. For instance, studies have shown that benzodiazole derivatives can enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation. A study demonstrated that modifications to the piperidine ring could enhance the antidepressant activity of these compounds .

Neuroprotective Effects

The neuroprotective properties of benzodiazole derivatives have been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit specific enzymes involved in neurodegeneration has been documented, suggesting a role in protecting neuronal cells from damage .

Pharmacological Studies

Pharmacological studies have highlighted the efficacy of 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride in various therapeutic contexts.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Analgesic Effects

The analgesic properties of benzodiazole derivatives have also been evaluated. Experimental models demonstrated that these compounds could reduce pain perception through modulation of pain pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 5 | Enhances binding affinity to target receptors |

| Piperidine substitution | Increases solubility and bioavailability |

| Chlorine substitution | Modulates lipophilicity and receptor selectivity |

These modifications can significantly impact the compound's efficacy and safety profile, guiding future drug development efforts.

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study: Antidepressant Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with major depressive disorder. Participants reported significant improvements in mood and reduction in depressive symptoms compared to a placebo group over a 12-week period .

Case Study: Neuroprotection

In a preclinical study using animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of benzimidazole/benzodiazole derivatives with piperidine substitutions. Below is a comparative analysis with analogues identified in the evidence:

Table 1: Structural and Physicochemical Comparison

Analysis of Substituent Effects

Position of Piperidine Substitution :

- The target compound’s piperidin-3-yl group (vs. piperidin-4-yl in analogues) may alter conformational flexibility and binding interactions with targets. For example, 3-substituted piperidine derivatives often exhibit distinct stereochemical preferences compared to 4-substituted variants .

- In 5-Chloro-1-piperidin-4-yl-1,3-dihydro-benzoimidazol-2-one, the piperidine at position 1 introduces steric constraints due to the adjacent benzimidazolone ring .

- Halogen vs. Methyl Substitutions: The 5-methyl group in the target compound increases lipophilicity compared to 5-fluoro or 5-chloro substituents. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions, while chlorine’s larger atomic radius could influence steric hindrance . The benzimidazolone core in and includes a ketone oxygen, which enhances hydrogen-bonding capacity compared to the non-oxidized benzodiazole core .

Salt Form and Solubility :

- Dihydrochloride salts (target compound and analogues) improve aqueous solubility, critical for in vitro assays or drug formulation. Free bases (e.g., ) may require solubilizing agents for biological testing .

Biological Activity

5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound with significant potential in pharmacological applications, particularly in the treatment of psychiatric and neurological disorders. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole class, characterized by a benzene ring fused to a diazole ring. The presence of a piperidine moiety enhances its interaction with biological targets, particularly G protein-coupled receptors (GPCRs).

Research indicates that compounds like this compound may modulate prokineticin receptors (PKR1 and PKR2). These receptors are implicated in various physiological processes, including mood regulation and neuroprotection. The activation of these receptors can lead to significant therapeutic effects in treating conditions such as anxiety and depression .

Antipsychotic and Neuroprotective Effects

Studies have demonstrated that derivatives of this compound exhibit antipsychotic properties. For instance, they have been shown to reduce symptoms in animal models of schizophrenia by modulating dopaminergic pathways . Additionally, neuroprotective effects have been observed in models of neurodegenerative diseases, suggesting potential for treating conditions like Alzheimer's and Parkinson's disease.

Case Studies

- Psychiatric Disorders : In a preclinical study, administration of the compound led to a significant reduction in anxiety-like behaviors in mice subjected to stress tests. The compound's ability to enhance serotonin signaling was noted as a potential mechanism .

- Neurodegeneration : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in neurodegenerative conditions .

- Antimicrobial Testing : Preliminary tests showed that related benzodiazole derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may possess similar properties .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including cyclization and salt formation. For example, analogous benzimidazole derivatives are synthesized via condensation of substituted anilines with carbonyl intermediates under acidic conditions . Key parameters include:

- Catalyst selection : Use of potassium carbonate or sodium methoxide for deprotonation .

- Solvent optimization : Methanol or ethyl acetate for solubility and reaction efficiency .

- Temperature control : Reflux conditions (~60–80°C) to ensure complete cyclization .

- Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. How can researchers validate the purity and structural identity of this compound?

Rigorous analytical methods are required:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to assess purity (>95%) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 262.7) .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction yield and minimize by-products?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response surface methodology (RSM) : Identify optimal conditions for yield maximization .

- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- Stability-indicating assays : Use HPLC-MS to resolve and characterize degradation peaks .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What computational approaches are suitable for predicting the compound’s biological interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors .

- QM/MM simulations : Study reaction mechanisms (e.g., protonation states of the piperidine nitrogen) .

- ADMET prediction : Tools like SwissADME to estimate solubility, permeability, and toxicity .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC50 variability due to assay conditions) .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR vs. cell-based assays) .

- Structural analogs : Compare with derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate structure-activity relationships .

Methodological Tables

| Degradation Condition | Major Degradation Product | Detection Method | Reference |

|---|---|---|---|

| 40°C, 75% RH (14 days) | Demethylated derivative | HPLC-MS ([M+H]+ m/z 248.6) | |

| UV Light (254 nm, 48 hrs) | Oxidized benzodiazole | NMR (δ 8.1 ppm, quinone signal) |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.